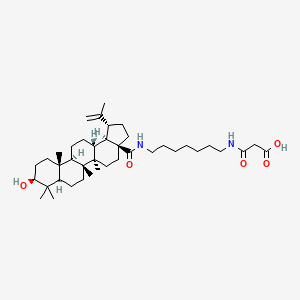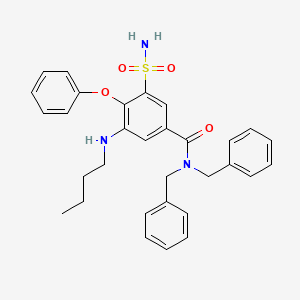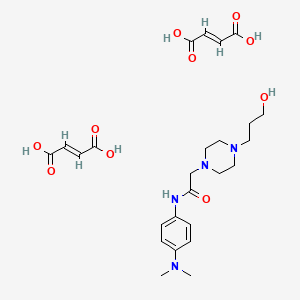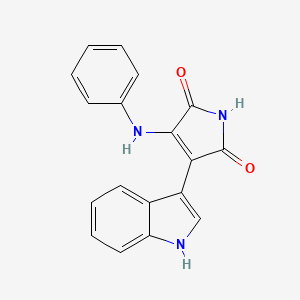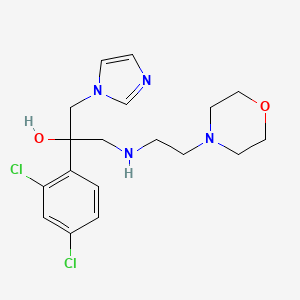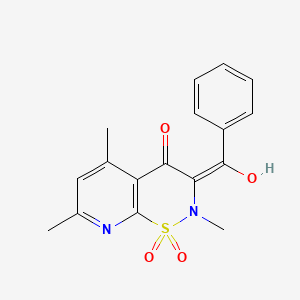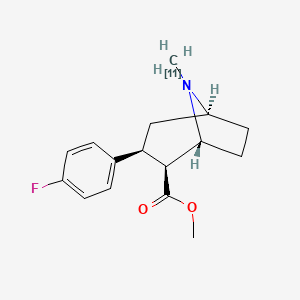
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride is a synthetic organic compound It is characterized by the presence of a benzopyran ring system and a piperazine moiety, both of which are functionalized with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Functionalization with Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Formation of the Piperazine Moiety: Piperazine derivatives can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated compounds.
Coupling of the Benzopyran and Piperazine Units: This step may involve condensation or coupling reactions under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent for treating certain diseases or conditions.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine
- 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-hydroxyphenyl)piperazine
Uniqueness
The presence of methoxy groups on both the benzopyran and piperazine moieties may confer unique chemical and biological properties to 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride. These properties could include enhanced solubility, stability, or specific interactions with biological targets.
Properties
CAS No. |
81816-73-1 |
|---|---|
Molecular Formula |
C21H28Cl2N2O3 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-4-(4-methoxyphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2O3.2ClH/c1-24-17-5-3-16(4-6-17)22-10-12-23(13-11-22)20-9-14-26-21-8-7-18(25-2)15-19(20)21;;/h3-8,15,20H,9-14H2,1-2H3;2*1H |
InChI Key |
GIKQSTCTOIJYPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCOC4=C3C=C(C=C4)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





